4-O-ss-D-galactopyranosyl-D-mannose; 4-O-ss-D-galactopyranosyl-mannose; Epilactose

Catalog No.
S14400125
CAS No.
M.F
C12H22O11
M. Wt
342.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-O-ss-D-galactopyranosyl-D-mannose; 4-O-ss-D-gala...

Product Name

4-O-ss-D-galactopyranosyl-D-mannose; 4-O-ss-D-galactopyranosyl-mannose; Epilactose

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

Molecular Formula

C12H22O11

Molecular Weight

342.30 g/mol

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7?,8+,9-,10-,11?,12+/m1/s1

InChI Key

GUBGYTABKSRVRQ-BPBSOKHESA-N

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H](C2O)O)O)CO)O)O)O)O

4-O-β-D-galactopyranosyl-D-mannose, commonly referred to as epilactose, is a disaccharide derived from lactose through the enzymatic action of cellobiose 2-epimerases. This compound exhibits a unique structure characterized by the presence of a galactose moiety linked to mannose, which distinguishes it from other sugars. Epilactose is considered a rare sugar and has gained attention for its potential prebiotic properties, which may contribute to gastrointestinal health by promoting beneficial gut microbiota.

Epilactose is primarily produced through the epimerization of lactose, where the enzyme cellobiose 2-epimerase catalyzes the conversion of lactose into epilactose. The reaction can be summarized as:

LactoseCellobiose 2 epimeraseEpilactose\text{Lactose}\xrightarrow{\text{Cellobiose 2 epimerase}}\text{Epilactose}

This reaction involves the inversion of the hydroxyl group at the C2 position of the glucose moiety in lactose, resulting in the formation of epilactose. The process can be conducted under various conditions, including buffered solutions and food matrices like milk, where yields of epilactose can reach approximately 30% under optimal conditions .

Epilactose has been identified as a promising prebiotic, which means it can selectively stimulate the growth of beneficial gut bacteria. Studies have shown that epilactose promotes the production of short-chain fatty acids, particularly butyrate, which is crucial for colon health and has anti-inflammatory properties . Additionally, it has been observed to enhance calcium absorption and influence lipid metabolism positively . The fermentation of epilactose by gut microbiota leads to increased production of gases such as hydrogen and carbon dioxide, although excessive production may cause discomfort .

The synthesis of epilactose can be achieved through various enzymatic methods:

  • Using Cellobiose 2-Epimerases: This is the most common method, where enzymes from mesophilic organisms are employed to convert lactose into epilactose. These enzymes can operate effectively at low temperatures (around 8°C), making them suitable for use in dairy products .
  • Recombinant Enzyme Production: Advances in biotechnology have allowed for the recombinant expression of cellobiose 2-epimerases in organisms like Escherichia coli and Saccharomyces cerevisiae, facilitating large-scale production and purification .
  • Batch and Continuous Processes: Epilactose can be produced using batch processes or continuous enzyme membrane reactors, with varying yields depending on the method employed .

Epilactose has several applications primarily in the food and health industries:

  • Prebiotic Ingredient: Its ability to promote beneficial gut bacteria makes it a valuable ingredient in functional foods aimed at enhancing digestive health.
  • Dairy Products: Epilactose can be incorporated into dairy products to improve their nutritional profile and provide health benefits associated with prebiotics.
  • Nutraceuticals: Due to its health-promoting properties, epilactose is being explored for use in dietary supplements aimed at improving gut health and metabolic functions.

Epilactose shares structural similarities with other oligosaccharides and disaccharides but stands out due to its unique biological activity and synthesis method. Below are some similar compounds:

Compound NameStructure TypeKey Characteristics
LactuloseDisaccharidePrebiotic; derived from lactose; promotes bifidobacteria growth
RaffinoseTrisaccharidePrebiotic; not digested by humans; promotes gut health
Galacto-oligosaccharidesOligosaccharidePrebiotic; derived from lactose; enhances calcium absorption
FructooligosaccharidesOligosaccharidePrebiotic; derived from plants; supports gut microbiota

Epilactose's uniqueness lies in its specific enzymatic production pathway and its potential for promoting butyrate production more effectively than other prebiotics .

XLogP3

-4.7

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

342.11621151 g/mol

Monoisotopic Mass

342.11621151 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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